2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
CAS No.: 6252-98-8
Cat. No.: VC2132528
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
![2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione - 6252-98-8](/images/structure/VC2132528.png)
Specification
CAS No. | 6252-98-8 |
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Molecular Formula | C11H10N2O2 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
Standard InChI | InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15) |
Standard InChI Key | CDALGRHRPPTQPM-UHFFFAOYSA-N |
SMILES | C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2 |
Canonical SMILES | C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structure
2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione belongs to the spirohydantoin class of compounds, characterized by a rigid three-dimensional structure formed by the spiro connection between two ring systems. The compound is formally identified by the following properties:
The structure features a hydantoin ring (imidazolidine-2,5-dione) spirally connected to an indene moiety, creating a conformationally restricted molecule with potential for selective binding to biological targets.
Physical and Chemical Properties
Structural Characteristics
The compound contains several important functional groups that define its reactivity and potential applications:
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The hydantoin ring features two carbonyl groups at positions 2 and 5
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An NH group that can serve as a hydrogen bond donor
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A spiro carbon connection that creates a rigid three-dimensional architecture
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The indene moiety with an aromatic ring fused to a five-membered ring
Chemical Reactivity
The reactivity profile of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is governed by its key functional groups:
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The N-H bond in the hydantoin ring is susceptible to alkylation reactions, as demonstrated by the synthesis of N3-alkylated derivatives
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The carbonyl groups can participate in typical carbonyl chemistry
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The indene portion can undergo reactions characteristic of aromatic systems
Synthesis Methods
General Synthetic Approaches
While the search results do not provide a complete synthetic pathway for the parent compound, they reference its use as a starting material for further derivatization . Typically, spirohydantoins can be synthesized through the Bucherer-Bergs reaction or modifications of the Strecker synthesis, involving the reaction of appropriate ketones with potassium cyanide and ammonium carbonate.
Derivatization Strategies
The compound serves as an important building block for more complex molecules, particularly through N-alkylation. A general procedure for alkylating the spirohydantoin has been described:
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The spirohydantoin (2.5 mmol) is combined with potassium carbonate (5 mmol) in acetonitrile and heated to 80°C
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After 30 minutes, an alkylating agent such as 1,5-dibromopentane is added dropwise
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The mixture is maintained at 80°C for 8 hours
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After filtration and concentration, the product is purified by column chromatography
This approach has been used to produce N3-alkylated derivatives like (R,S)-1-(5-bromopentyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione, which serves as an intermediate for further functionalization .
Structural Derivatives and Analogs
Methylthio Derivative
A notable derivative is 5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, which features a methylthio group at the 5' position of the indene moiety. This compound has been characterized with the following properties:
N-Substituted Derivatives
Research has explored various N-substituted derivatives, particularly those with linkers at the N3 position connecting to other pharmacophores. These modifications are designed to optimize biological activity and pharmacokinetic properties.
Table 1: Comparison of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
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2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | C11H10N2O2 | 202.21 | Base spirohydantoin structure |
5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | C12H12N2O2S | 248.30 | Methylthio group at 5' position |
(R,S)-1-(5-bromopentyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione | C16H19BrN2O2 | ~365 | N3-alkylated with 5-bromopentyl chain |
1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione | C12H10O3 | 202.21 | Oxolane instead of imidazolidine ring |
Related Spiro Compounds
Several structurally related compounds have been investigated for various applications:
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2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have been studied for aldose reductase inhibitory activity
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1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione represents a related spiro system with an oxolane ring instead of imidazolidine
Structure-Activity Relationships
Influence of Stereochemistry
The biological activity of spirohydantoin derivatives is significantly influenced by their stereochemistry. Research on related compounds has demonstrated that:
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Specific stereoisomers can exhibit markedly different potencies
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In the case of 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones, the 2S,4S isomers were found to be the most potent aldose reductase inhibitors
Impact of Structural Modifications
Various structural modifications can alter the biological profile of spirohydantoin derivatives:
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Substitution on the aromatic portion affects binding affinity to target proteins
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N-alkylation with different chain lengths and terminal functional groups can optimize pharmacokinetic properties
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Introduction of heteroaryl-piperazines connected via alkyl chains to the N3 position can enhance activity against resistant strains of Plasmodium
Research Applications
Medicinal Chemistry
The rigid spiro structure of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione makes it particularly valuable in medicinal chemistry:
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It serves as a scaffold for the design of conformationally restricted molecules with enhanced target selectivity
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The multiple sites available for derivatization allow systematic exploration of structure-activity relationships
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Its derivatives show promise in antimalarial drug development
Synthetic Building Block
This compound functions as an important synthetic intermediate for the preparation of more complex bioactive molecules:
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